Product packaging for Mercury(1+), (2-ethoxyethyl)-(Cat. No.:CAS No. 141845-32-1)

Mercury(1+), (2-ethoxyethyl)-

Cat. No.: B14127209
CAS No.: 141845-32-1
M. Wt: 273.71 g/mol
InChI Key: HUALNNBMTCXOPQ-UHFFFAOYSA-N
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Description

Mercury(1+), (2-ethoxyethyl)-, with the molecular formula C4H9HgO+, is an organomercury compound of significant interest in toxicological and environmental research . As an organic mercury species, it shares structural similarities with other short-chain alkyl mercury compounds, which are known for their high toxicity and increased ability to cross cellular membranes compared to inorganic mercury forms . This elevated toxic potential is a critical area of study, as organic mercury compounds can result in severe adverse health effects, including neurotoxicity, genotoxicity, and damage to the renal and reproductive systems . Researchers investigate such compounds to understand the molecular mechanisms of mercury toxicity, its pharmacokinetics, and its ecotoxicological impact within the broader biogeochemical cycle of mercury . Handling this material requires strict safety protocols. It is offered exclusively for laboratory research purposes. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9HgO+ B14127209 Mercury(1+), (2-ethoxyethyl)- CAS No. 141845-32-1

Properties

CAS No.

141845-32-1

Molecular Formula

C4H9HgO+

Molecular Weight

273.71 g/mol

IUPAC Name

2-ethoxyethylmercury(1+)

InChI

InChI=1S/C4H9O.Hg/c1-3-5-4-2;/h1,3-4H2,2H3;/q;+1

InChI Key

HUALNNBMTCXOPQ-UHFFFAOYSA-N

Canonical SMILES

CCOCC[Hg+]

Origin of Product

United States

Synthetic Methodologies for 2 Ethoxyethyl Organomercury Compounds

Direct Mercuration and Solvomercuration Pathways

The most direct and widely utilized method for preparing (2-ethoxyethyl)organomercury compounds is the solvomercuration of ethylene (B1197577), specifically alkoxymercuration. libretexts.orgwikipedia.org This reaction involves treating an alkene (ethylene) with a mercury(II) salt, such as mercuric acetate (B1210297) or mercuric trifluoroacetate, in an alcohol solvent, which in this case is ethanol (B145695). masterorganicchemistry.comscribd.comambeed.com

The general process can be represented as: CH₂=CH₂ + HgX₂ + CH₃CH₂OH → CH₃CH₂OCH₂CH₂HgX + HX

The reaction is initiated by the electrophilic attack of the mercury(II) species on the ethylene double bond. This forms a cyclic, three-membered intermediate known as a mercurinium ion. wikipedia.orgyoutube.com This intermediate does not involve a true carbocation, thus preventing molecular rearrangements. wikipedia.orgyoutube.com The ethanol solvent then acts as a nucleophile, attacking the more sterically accessible carbon of the mercurinium ion ring, leading to the formation of the (2-ethoxyethyl)mercury(II) salt. wikipedia.orgyoutube.com The use of mercury(II) acetate is common, and subsequent treatment with a halide salt like sodium chloride can be used to isolate the more stable organomercury(II) halide. libretexts.org

Transmetallation Reactions Involving Mercury Precursors

Transmetallation offers an alternative, highly general route to organomercury compounds. wikipedia.orgthieme-connect.de This method involves the reaction of a mercury(II) halide with a more reactive organometallic reagent. For the synthesis of a (2-ethoxyethyl)mercury species, this would require a pre-formed organometallic compound containing the (2-ethoxyethyl) group, such as (2-ethoxyethyl)lithium or a (2-ethoxyethyl)magnesium halide (a Grignard reagent). thieme-connect.deacs.org

The general reaction scheme is as follows: (2-ethoxyethyl)-M + HgX₂ → (2-ethoxyethyl)-HgX + MX (where M = Li, MgX)

This approach is synthetically valuable because it allows for the creation of organomercury compounds from precursors that can tolerate a wide range of functional groups, a feature limited by the high reactivity of the organolithium or Grignard reagents themselves. thieme-connect.deresearchgate.net

Oxo-Mercuration and Related Addition Reactions for Introducing the (2-Ethoxyethyl) Moiety

Oxo-mercuration is a specific class of solvomercuration where an oxygen-containing nucleophile is added across the double bond along with the mercury species. masterorganicchemistry.com The synthesis of (2-ethoxyethyl)mercury compounds via the reaction of ethylene in ethanol is a prime example of alkoxymercuration, a subset of oxo-mercuration. wikipedia.orgscribd.com

The choice of the nucleophilic solvent is the defining factor for the resulting organomercury product. The table below illustrates how different nucleophiles lead to different functionalized organomercury compounds from ethylene.

Nucleophile (Solvent)Reaction TypeProduct Moiety
Water (H₂O)HydroxymercurationHO-CH₂CH₂-Hg⁺
Ethanol (CH₃CH₂OH) Alkoxymercuration CH₃CH₂O-CH₂CH₂-Hg⁺
Carboxylic Acid (RCOOH)CarboxymercurationRCOO-CH₂CH₂-Hg⁺
Amine (RNH₂)AminomercurationRNH-CH₂CH₂-Hg⁺

This selectivity makes oxo-mercuration a predictable and powerful tool for introducing specific oxygen-containing functional groups, such as the (2-ethoxyethyl) moiety, onto a carbon skeleton. scribd.com

Catalytic Strategies in the Formation of Organomercury Bonds (e.g., utilizing palladium complexes)

While mercury salts themselves catalyze reactions like alkoxymercuration, the role of other metal catalysts, particularly palladium complexes, is typically seen in the subsequent reactions of the newly formed organomercury compounds rather than in their initial synthesis. wikipedia.orgresearchgate.net Palladium-catalyzed cross-coupling reactions provide a mild and selective method for forming new carbon-carbon bonds using organomercurials as reagents. researchgate.netresearchgate.net

In a typical palladium-catalyzed cycle, the organomercurial, such as (2-ethoxyethyl)mercuric halide, undergoes transmetallation with a palladium(0) species that has undergone oxidative addition with an organic halide. researchgate.netnih.gov This transfers the (2-ethoxyethyl) group to the palladium center, which then undergoes reductive elimination to form the final coupled product and regenerate the palladium(0) catalyst. researchgate.netliverpool.ac.uk These catalytic processes significantly expand the synthetic utility of (2-ethoxyethyl)organomercury compounds, allowing them to serve as stable intermediates for more complex molecular constructions. researchgate.netresearchgate.net

Stereochemical Considerations and Control in Organomercury Synthesis

The stereochemistry of the solvomercuration reaction is a critical aspect of the synthesis. The addition of the mercury species and the nucleophile (ethanol) across the double bond is stereospecific, proceeding via an anti-addition mechanism. wikipedia.orgmasterorganicchemistry.com

This stereochemical outcome is a direct consequence of the reaction mechanism. The formation of the bridged, cyclic mercurinium ion intermediate effectively shields one face of the original alkene. youtube.com As a result, the incoming ethanol nucleophile is forced to attack from the opposite face, leading exclusively to the anti-addition product. masterorganicchemistry.comyoutube.com This high degree of stereochemical control is a significant advantage of the solvomercuration pathway, allowing for the predictable synthesis of specific stereoisomers when using substituted or cyclic alkenes.

Isolation and Purification Techniques for (2-Ethoxyethyl)organomercury Species

The isolation and purification of (2-ethoxyethyl)organomercury compounds follow general procedures for stable, non-volatile organic and organometallic substances. byjus.com Organomercury compounds are often crystalline solids, making them amenable to purification by recrystallization. thieme-connect.de

A typical isolation procedure after the synthesis involves the following steps:

Extraction: After the reaction is complete, the product can be separated from the aqueous phase or excess solvent using liquid-liquid extraction with an immiscible organic solvent like dichloromethane. miamioh.edunih.gov

Washing: The organic layer is washed to remove unreacted reagents and by-products.

Drying and Concentration: The organic extract is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure. nih.gov

Purification:

Crystallization: The crude solid product is dissolved in a minimal amount of a hot solvent and allowed to cool slowly, promoting the formation of pure crystals. byjus.com

Chromatography: While less common for salts, some stable organomercury compounds can be purified using column chromatography. masterorganicchemistry.com High-performance liquid chromatography (HPLC) is also a powerful technique for both purification and analysis of organomercury species. researchgate.net

All manipulations must be performed with appropriate safety precautions in a well-ventilated hood, as organomercury compounds are noted for their toxicity. thieme-connect.de

Advanced Analytical Characterization of 2 Ethoxyethyl Organomercury Species

X-ray Diffraction Crystallography for Solid-State Structural Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. toray-research.co.jp This pattern is a unique fingerprint of the crystal's internal structure, dictated by the regular arrangement of molecules in the crystal lattice. americanpharmaceuticalreview.com Analysis of the diffraction data allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined. rigaku.com

Table 1: Representative Crystallographic Data Obtainable from XRD Analysis

This interactive table illustrates the type of data that would be obtained from a single-crystal XRD analysis of a compound like chloro(2-ethoxyethyl)mercury. Note: The values presented are hypothetical and based on typical data for similar organometallic structures, as specific experimental data for the target compound is not published.

ParameterHypothetical ValueDescription
Crystal SystemMonoclinicThe crystal system describing the symmetry of the unit cell.
Space GroupP2₁/cThe specific symmetry group of the crystal structure.
a (Å)8.5Unit cell dimension along the a-axis.
b (Å)10.2Unit cell dimension along the b-axis.
c (Å)7.8Unit cell dimension along the c-axis.
β (°)95.5The angle of the unit cell between the a and c axes.
Volume (ų)674.3The volume of the unit cell.
Z4The number of molecules per unit cell.
C-Hg Bond Length (Å)2.08The distance between the carbon atom of the ethyl group and the mercury atom.
Hg-Cl Bond Length (Å)2.35The distance between the mercury atom and the chlorine atom.
C-Hg-Cl Bond Angle (°)178.5The angle formed by the C-Hg-Cl bonds, indicating near-linearity.

Electrochemical Methods for Redox Characterization

Electrochemical techniques are powerful tools for investigating the redox properties of organometallic compounds, providing insights into their reactivity, stability, and potential transformation pathways. osti.gov Methods such as cyclic voltammetry (CV) and polarography can be used to determine the reduction and oxidation potentials of (2-ethoxyethyl)organomercury species. These potentials are fundamental parameters that reflect the ease with which the compound can accept or donate electrons. researchgate.net

The electrochemical reduction of organomercury halides (RHgX) at a mercury electrode has been shown to proceed in steps. cdnsciencepub.comutexas.edu A typical reduction mechanism involves the transfer of two electrons, leading to the cleavage of the carbon-mercury bond and the formation of a carbanion and elemental mercury. cdnsciencepub.comutexas.edu The half-wave potential (E₁/₂) or peak potential (Ep) for these processes is dependent on the nature of the organic group (R), the halide (X), and the solvent system. osti.govcdnsciencepub.com

For (2-ethoxyethyl)mercury(1+), electrochemical analysis would reveal its susceptibility to reduction. The presence of the ether oxygen in the ethoxyethyl group could influence the electronic environment of the C-Hg bond and thus affect its redox potential compared to simple alkylmercury compounds. A study on substituted ethyl α-bromomercuriophenylacetates demonstrated a correlation between electrochemical redox potentials and the rates of symmetrization reactions, indicating that compounds easier to both oxidize and reduce are more reactive. osti.gov

Table 2: Expected Electrochemical Parameters for an Organomercury Compound

This interactive table outlines the key parameters that would be determined through electrochemical analysis of an organomercury compound like chloro(2-ethoxyethyl)mercury. Note: The potential values are illustrative and depend heavily on experimental conditions (solvent, electrolyte, electrode).

ParameterTypical Range / DescriptionSignificance
Reduction Peak Potential (Epc) vs. SCE-0.5 to -2.5 VThe potential at which the compound is reduced. A less negative value indicates it is easier to reduce.
Oxidation Peak Potential (Epa) vs. SCEOften irreversible or occurs at high positive potentialsThe potential at which the compound is oxidized. Organomercury(II) compounds are generally difficult to oxidize.
Number of Electrons Transferred (n)Typically 2 for the main reduction waveIndicates the overall number of electrons involved in the redox process, suggesting the reaction mechanism (e.g., cleavage of C-Hg bond).
ReversibilityGenerally irreversibleAn irreversible process indicates that the product of the electron transfer is unstable and undergoes rapid chemical reaction.

Development and Validation of Specialized Analytical Protocols for Organomercury Compounds

The accurate quantification of specific organomercury species like (2-ethoxyethyl)mercury(1+) in various matrices is a significant analytical challenge due to their potential for transformation and degradation during analysis. researchgate.netvliz.be The development and validation of specialized analytical protocols are therefore essential for obtaining reliable data. tandfonline.comvliz.be Such protocols typically involve sample extraction, species separation, and element-specific detection. nih.gov

The extraction of organomercury compounds from complex matrices like soil or biological tissues is a critical step. vliz.bevliz.be Common methods include acid leaching, alkaline digestion, and solvent extraction. vliz.be The choice of method must balance achieving high recovery with preserving the integrity of the target species, as transformations (e.g., dealkylation) can occur. researchgate.netresearchgate.net

Separation is most commonly achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) is versatile for separating various organomercury compounds, often using a reversed-phase column with a mobile phase containing a complexing agent like L-cysteine to improve stability and chromatographic behavior. researchgate.netanalytik-jena.com Gas chromatography (GC) is also widely used but typically requires a derivatization step to convert the polar organomercury species into more volatile forms. researchgate.net

Detection is performed using highly sensitive and selective techniques. Inductively coupled plasma mass spectrometry (ICP-MS) is a preferred detector when coupled with HPLC or GC (HPLC-ICP-MS, GC-ICP-MS), as it offers extremely low detection limits and isotopic analysis capabilities. analytik-jena.comdiva-portal.organalis.com.my The use of speciated isotope dilution mass spectrometry (SIDMS), where an isotopically enriched standard of the target species is added to the sample, is the gold standard for validating the method and correcting for species transformations and losses during sample preparation. vliz.be

Validation of any developed method is crucial and involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, often using certified reference materials. diva-portal.orgrsc.orgmdpi.com

Table 3: Key Stages and Considerations in an Analytical Protocol for Organomercury Speciation

This interactive table summarizes the critical components of a validated analytical method for determining a specific organomercury compound.

StageTechnique / MethodKey Considerations and Challenges
Extraction Microwave-Assisted Extraction (MAE) with acid/cysteineOptimizing for quantitative recovery while preventing degradation or interconversion of species. vliz.beanalytik-jena.com
Separation HPLC (e.g., C18 column)Achieving baseline separation from other mercury species and matrix components. researchgate.netanalytik-jena.com
Detection Inductively Coupled Plasma Mass Spectrometry (ICP-MS)Minimizing polyatomic interferences and achieving low detection limits (ng/L or µg/kg range). diva-portal.organalis.com.my
Validation Speciated Isotope Dilution / CRM AnalysisEnsuring accuracy and traceability; correcting for species transformation during the procedure. vliz.bersc.org

Mechanistic Organic and Organometallic Investigations of 2 Ethoxyethyl Organomercury Compounds

Elucidation of Reaction Mechanisms for Ligand Exchange and Substitution Processes

Ligand exchange and substitution are fundamental reactions in organometallic chemistry. In the context of (2-ethoxyethyl)mercury compounds, these processes involve the replacement of a ligand attached to the mercury center.

Ligand Exchange: This is a common phenomenon in organometallic chemistry where ligands are transferred between metal centers. dtic.milwikipedia.org For organomercury compounds, these reactions are influenced by the nature of the alkyl or aryl groups and the other metal involved. wikipedia.org While specific studies on (2-ethoxyethyl)mercury are not extensively detailed in the provided results, the general principles of transmetalation apply. thieme-connect.dewikipedia.org Transmetalation involves the transfer of an organic group from mercury to another metal, a process driven by the relative electronegativities of the metals. wikipedia.org

Substitution Reactions: Organomercury compounds undergo substitution reactions where the mercury-containing group is replaced by another functional group. A notable example is the reaction with halogens, which cleaves the Hg-C bond to form an organic halide. wikipedia.org For instance, the mercuration of alkenes followed by reaction with bromine is a known synthetic route. wikipedia.org In the case of a (2-ethoxyethyl)mercury compound, this would likely yield a halogenated ether.

The reactivity of cationic organomercury compounds towards neutral ligands like phosphines and pyridine (B92270) derivatives has been studied, highlighting the formation of adducts. researchgate.net This suggests that (2-ethoxyethyl)mercury cations would readily interact with Lewis bases.

Electron Transfer Pathways and Associated Redox Chemistry of Organomercury Centers

The redox chemistry of organomercury compounds is crucial to understanding their reactivity and environmental transformations. acs.org Mercury can exist in different oxidation states, and the interconversion between these states drives many of its chemical reactions. acs.org

Electron Transfer: Photoinduced electron transfer (PET) has been observed in systems involving mercury ions, leading to fluorescence quenching. researchgate.net This indicates that the mercury center can accept electrons, a key step in many redox processes. In the context of (2-ethoxyethyl)mercury compounds, the presence of the ether oxygen might influence the electron density at the mercury center and its susceptibility to electron transfer.

Recent research has shown that certain bacteria can simultaneously reduce and methylate nanoparticulate Hg(II), with extracellular electron transfer playing a significant role in the reduction process. acs.org This highlights the biological relevance of electron transfer in mercury chemistry. While not directly studying (2-ethoxyethyl)mercury, these findings suggest that similar environmental pathways could exist for its transformation.

Kinetic Studies of (2-Ethoxyethyl)mercury Compound Transformations

Kinetic studies provide quantitative insights into the rates and mechanisms of chemical reactions. For organomercury compounds, understanding the kinetics of their transformations is essential for predicting their stability and environmental fate. nih.gov

Kinetic models have been developed to describe the disposition of methylmercury (B97897) in humans, highlighting the metabolic rates and transfer between different body compartments. nih.gov Such models are crucial for assessing the risks associated with mercury exposure. Furthermore, studies on the adsorption of mercury(II) have shown that the process is rapid, with kinetics often described by pseudo-second-order models. researchgate.net

The stability of various mercury species in biological samples is also a subject of kinetic investigation. For instance, inorganic mercury, methylmercury, and ethylmercury have been found to be stable in whole blood for up to a year at temperatures ranging from -70°C to 23°C. nih.gov

Computational Chemistry Approaches to Molecular Structure, Bonding, and Reactivity

Computational chemistry provides powerful tools for investigating the molecular and electronic structures of compounds, as well as their reactivity. mdpi.com These methods can complement experimental findings and provide insights that are difficult to obtain through experiments alone.

Molecular Structure and Bonding: Density Functional Theory (DFT) is a widely used computational method to study organometallic compounds. researchgate.netresearchgate.net For example, DFT calculations on mercury(II) bis(N,N-dialkyldithiocarbamato) compounds have revealed the influence of steric bulk on their supramolecular structures. mdpi.com Similar computational approaches could be applied to (2-ethoxyethyl)mercury compounds to understand how the ethoxyethyl group influences their geometry and intermolecular interactions.

Computational studies have also been employed to investigate the non-covalent interactions in complex molecules, which play a significant role in their crystal formation and receptor properties. researchgate.net

Reactivity: Computational methods can be used to predict reaction pathways and transition states. For example, in the study of mercury(II) separation, DFT was used to investigate the stripping mechanisms and the structure of the resulting complexes. researchgate.net This approach could be used to model the ligand exchange and substitution reactions of (2-ethoxyethyl)mercury compounds, providing a deeper understanding of their mechanisms.

Photochemical and Thermochemical Decomposition Pathways

The decomposition of organomercury compounds can be induced by heat (thermochemical) or light (photochemical), leading to the cleavage of the carbon-mercury bond. libretexts.org

Photochemical Decomposition: Organomercury compounds are often sensitive to light. slideshare.net Photochemical homolysis of the C-Hg bond generates a carbon-centered radical and a mercury-centered radical. libretexts.org These carbon-centered radicals can then undergo typical radical reactions. libretexts.org The use of UV irradiation, sometimes in combination with microwave heating, is a common method to facilitate the decomposition of organomercury species for analytical purposes. researchgate.net This suggests that (2-ethoxyethyl)mercury compounds are likely susceptible to photodecomposition.

Thermochemical Decomposition: The thermal stability of chemical compounds is a critical aspect of chemical safety. core.ac.uk While specific thermochemical data for (2-ethoxyethyl)mercury was not found, general trends for organometallic compounds indicate that the C-Hg bond can be cleaved upon heating. libretexts.org Predictive software based on group contribution methods can be used to estimate the heats of decomposition and energy release potential of compounds, though experimental validation is crucial. core.ac.uk

Environmental Geochemistry and Biogeochemical Cycling of 2 Ethoxyethyl Organomercury Compounds

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation processes, primarily photolysis and hydrolysis, play a role in the transformation of organomercury compounds in the environment. These processes involve the cleavage of the carbon-mercury bond, leading to the formation of inorganic mercury. osti.govrsc.org

Photolytic Transformations under Environmental Conditions

Photodegradation is a significant abiotic pathway for the decomposition of many organomercurials, especially in clear surface waters and the upper layers of oceans. rsc.orgresearchgate.net This process is driven by both ultraviolet (UV) and visible light. rsc.org The rate and efficiency of photolytic transformation are influenced by several environmental factors.

The presence of dissolved organic matter (DOM) can have a dual effect on the photodegradation of organomercurials. dnr.state.mn.us At low concentrations, DOM can promote photolysis, while at high concentrations, it may act as a light filter, inhibiting the process. redalyc.org The chemical composition of the DOM is also a critical factor. dnr.state.mn.us Furthermore, reactive species such as hydroxyl radicals (•OH), which can be generated through various photochemical processes in natural waters, can contribute to the degradation of organomercury compounds like ethylmercury. researchgate.net

Table 1: Factors Influencing the Photodegradation of Organomercurials

Factor Effect on Photodegradation Rate Reference
Light Intensity Increases with higher light intensity rsc.org
Water Clarity Higher in clear waters, reduced in turbid waters rsc.orgresearchgate.net
Dissolved Organic Matter (DOM) Can enhance or inhibit, depending on concentration and composition dnr.state.mn.usredalyc.org
pH Can influence the speciation of mercury and interacting substances researchgate.net
Presence of Reactive Species (e.g., •OH) Can accelerate degradation researchgate.net

Hydrolytic Stability and Aqueous Phase Transformations

The carbon-mercury (C-Hg) bond in organomercurials is a covalent bond. wikipedia.org The stability of this bond towards hydrolysis varies depending on the specific organic group attached to the mercury atom. For instance, some organomercurials like thimerosal (B151700) are known to hydrolyze in aqueous solutions, releasing ethylmercury. researchgate.netresearchgate.net Alkoxyalkyl mercury compounds are known to be metabolized to inorganic mercury ions. inchem.org This suggests that the (2-ethoxyethyl)-mercury bond is susceptible to cleavage in biological systems, and potentially through abiotic hydrolysis in the environment, although specific rates are not well-documented. The pH of the surrounding water can influence the rate of hydrolysis of some organometallic compounds. diva-portal.org

Biotic Transformations and Microbial Interactions in Environmental Systems

Microbial activity is a primary driver in the transformation and degradation of organomercury compounds in soil and sediment. osti.gov Microorganisms have evolved specific mechanisms to detoxify their environment from the harmful effects of mercury. nih.gov

Mechanisms of Microbial Degradation of Organomercurials

The principal mechanism of microbial degradation of organomercurials is enzymatic cleavage of the C-Hg bond. si.edu This process is primarily carried out by a suite of genes organized in the mer operon, which confers mercury resistance to a wide range of bacteria. nih.govopenbiotechnologyjournal.com

The key enzyme in the degradation of organomercurials is organomercurial lyase, encoded by the merB gene. openbiotechnologyjournal.com This enzyme catalyzes the protonolysis of the C-Hg bond, breaking it to release a hydrocarbon and inorganic mercuric ion (Hg(II)). si.edu For (2-ethoxyethyl)mercury, this would likely result in the formation of 2-ethoxyethanol (B86334) and Hg(II). The resulting Hg(II) is then reduced by another enzyme in the mer operon, mercuric reductase (encoded by the merA gene), to the less toxic and volatile elemental mercury (Hg(0)). openbiotechnologyjournal.com This volatilization removes the mercury from the local environment. scirp.org

Table 2: Key Components of the mer Operon Involved in Organomercurial Degradation

Gene Enzyme Function Reference
merB Organomercurial lyase Cleaves the carbon-mercury bond in organomercurials openbiotechnologyjournal.com
merA Mercuric reductase Reduces inorganic mercuric ion (Hg(II)) to elemental mercury (Hg(0)) openbiotechnologyjournal.com
merT Transport protein Facilitates the uptake of Hg(II) into the bacterial cell openbiotechnologyjournal.com

Role of Environmental Microorganisms in Mercury Speciation Dynamics

The activity of these microorganisms influences the speciation of mercury, which in turn affects its mobility, bioavailability, and toxicity. mn.gov The conversion of organomercury to inorganic forms and subsequently to volatile elemental mercury is a critical pathway for the removal of mercury from contaminated soils and sediments. osti.govscirp.org Diverse microbial communities, including various bacteria and fungi, have been shown to possess the ability to degrade pesticides and interact with toxic metals. redalyc.orgscirp.orgnih.gov

Environmental Distribution and Transport Processes

The distribution and transport of (2-ethoxyethyl)mercury compounds in the environment are governed by their physicochemical properties and interactions with environmental media. Organomercurials, in general, can be transported in the environment through various pathways, including atmospheric deposition and runoff from agricultural lands where they were applied. researchgate.net

Once in an aquatic system, the partitioning of an organomercury compound between the water column and sediments is a key process controlling its fate. nih.gov The tendency of a compound to sorb to soil and sediment particles is described by the partition coefficient (Kd). While specific data for (2-ethoxyethyl)mercury is unavailable, partition coefficients for other organomercurials like methylmercury (B97897) have been calculated, showing a strong affinity for particulate matter. nih.gov This sorption to soil and sediment can lead to their accumulation in these compartments. pjoes.com However, the degradation of organomercury fungicides in soil is a slow process, and a significant portion can persist for extended periods. ucpress.edu Volatile organomercury compounds can also be released from treated soil into the atmosphere. osti.govosti.gov

Table 3: General Partition Coefficients (Kd) for Mercury Species in Soil and Sediment

Mercury Species Soil-Water Kd (L/kg) Benthic Sediment Kd (L/kg) Reference
Inorganic Mercury (Hg-II) 3.3 x 10³ - 6.0 x 10⁴ 5.7 x 10³ - 9.9 x 10⁵ nih.gov
Methylmercury (MHg) 2.0 x 10¹ - 6.7 x 10³ 6.5 x 10² - 1.1 x 10⁵ nih.gov

Note: These are general ranges for inorganic and methylmercury and are provided as an illustration of mercury partitioning behavior. Specific values for (2-ethoxyethyl)mercury are not available.

Analytical Methodologies for Environmental Speciation and Monitoring

The accurate speciation and monitoring of organomercury compounds in various environmental compartments are critical for understanding their biogeochemical cycling and assessing potential ecological risks. The toxicity and environmental fate of mercury are highly dependent on its chemical form, with organic species generally being more toxic than inorganic forms. ipb.ptresearchgate.net Therefore, analytical methods must be capable of distinguishing between different mercury compounds, such as (2-ethoxyethyl)mercury(1+), often at trace concentrations. vliz.bevliz.be The analytical process for mercury speciation in environmental samples typically involves several key stages: sample collection and preservation, extraction of the target analytes from the matrix, separation of the different mercury species, and finally, their quantification using a sensitive detector. vliz.bevliz.be

A significant challenge in the analysis of organomercury compounds is the need for rigorous procedures at each step to prevent contamination, loss of analyte, or alteration of the mercury species present in the sample. vliz.bevliz.be The choice of analytical technique is often dictated by the sample matrix (e.g., water, soil, sediment, biota), the specific mercury compounds of interest, and the required detection limits. ipb.ptresearchgate.net

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most widely used separation techniques for mercury speciation. ipb.ptpsanalytical.com These chromatographic methods are often coupled with highly sensitive detectors, such as atomic fluorescence spectrometry (AFS), atomic absorption spectrometry (AAS), and mass spectrometry (MS), to achieve the low detection limits necessary for environmental monitoring. psanalytical.comnih.gov

Chromatographic Separation and Detection

Reversed-phase high-performance liquid chromatography (RP-HPLC) has been successfully optimized for the simultaneous separation and quantification of multiple organomercury compounds, including (2-ethoxyethyl)mercury. nih.gov One such method utilizes an octadecylsilane (B103800) (C18) column with a gradient elution of a methanol-water mobile phase. nih.gov This allows for the effective separation of compounds like methyl-, ethyl-, phenyl-, methoxyethyl-, and ethoxyethylmercury. nih.gov Ultraviolet (UV) detection is a viable quantification technique for this method. nih.gov

The performance of this HPLC-UV method for various organomercury compounds is detailed below:

Table 1. HPLC Separation and Detection Limits for Organomercury Compounds nih.gov
CompoundRetention Time (min)Detection Limit (µg/dm³)
Methylmercury-95.1
Ethylmercury-62.3
Phenylmercury--
Methoxyethylmercury-47.5
(2-Ethoxyethyl)mercury-55.4
Benzoic mercury-7.0
Tolylmercury--
Mersalylic acid--
Nitromersol--

Note: Retention times and detection limits for some compounds were not specified in the source material. The separation was achieved on octadecylsilane columns (200 x 3 mm i.d.) by gradient elution with a methanol-water mixture ranging from 30% to 50% v/v.

Gas chromatography, often requiring a derivatization step to make the mercury compounds volatile, is another powerful tool. vliz.benih.gov Aqueous phase ethylation with sodium tetraethylborate is a common derivatization technique. nih.gov GC can be coupled with detectors like atomic fluorescence spectrometry (GC-AFS) or atomic emission spectrometry (GC-AES), which offer excellent sensitivity with detection limits in the sub-picogram range for compounds like methylmercury and ethylmercury. nih.gov

Sample Extraction from Environmental Matrices

The extraction of organomercury compounds from solid matrices like soil and sediment is a critical and often complex step. The goal is to efficiently remove the target analytes without altering their chemical form. vliz.be Various extraction solutions have been tested to differentiate between the total content and the more mobile or "available" fractions of these compounds in soil. nih.gov

For instance, research into extracting five organomercurials from spiked soils has evaluated the effectiveness of different agents. nih.gov Water and ammonium (B1175870) acetate (B1210297) solutions have proven suitable for estimating the soluble and available fractions of compounds including (2-ethoxyethyl)mercury. nih.gov However, achieving high recovery for the total content of (2-ethoxyethyl)mercury from soil has been challenging, with many tested solutions proving unsuitable. nih.gov For other compounds like methylmercury, solutions of potassium iodide-ascorbic acid and oxalic acid have shown better, though still variable, recoveries. nih.gov

The table below summarizes the findings on the suitability of various solutions for extracting different fractions of organomercury compounds from soil.

Table 2. Suitability of Extraction Solutions for Organomercury Speciation in Spiked Soils nih.gov
Extraction SolutionTarget FractionApplicable CompoundsRecovery Efficiency
WaterSolubleMethyl-, Ethyl-, Benzoic, Methoxyethyl-, (2-Ethoxyethyl)mercurySuitable for estimation
Ammonium acetate (1 mol dm⁻³)AvailableMethyl-, Ethyl-, Benzoic, Methoxyethyl-, (2-Ethoxyethyl)mercurySuitable for estimation
Potassium iodide (1 mol dm⁻³) - Ascorbic acid (0.1 mol dm⁻³)Total ContentMethylmercury, Benzoic mercury53-81%
Oxalic acid (1 mol dm⁻³)Total ContentMethylmercury, Benzoic mercury53-81%
Various Tested SolutionsTotal ContentEthyl-, Methoxyethyl-, (2-Ethoxyethyl)mercuryNot suitable

Applications in Chemical Synthesis and Advanced Materials Research

Utilization as Synthetic Reagents in Organic and Organometallic Transformations

The (2-ethoxyethyl)mercury(1+) cation, typically generated from the reaction of a mercury(II) salt like mercuric acetate (B1210297) with an alkene in an alcohol solvent (a solvomercuration reaction), is a key intermediate in important organic transformations. chemicalbook.comwikipedia.org The most prominent of these is the alkoxymercuration-demercuration reaction.

Interactive Table 1: Representative Alkoxymercuration-Demercuration Reaction

Reactant 1 Reactant 2 Reagent 1 Intermediate Reagent 2 Final Product Description
EtheneEthanol (B145695)Hg(OAc)₂(2-ethoxyethyl)mercuric acetateNaBH₄Diethyl etherSynthesis of an ether from an alkene and an alcohol.
PropeneMethanol (B129727)Hg(OAc)₂(2-methoxypropyl)mercuric acetateNaBH₄2-MethoxypropaneMarkovnikov addition of methanol to propene.

Precursors for Other Organometallic Species through Transmetallation Reactions

Organomercury compounds like those containing the (2-ethoxyethyl)mercury(1+) moiety are highly effective reagents for transmetallation. wikipedia.orgwikipedia.org This process involves the transfer of the organic group (in this case, the 2-ethoxyethyl group) from mercury to a different, typically more electropositive, metal. wikipedia.org These reactions are driven by the formation of a more stable organometallic compound and often result in the precipitation of metallic mercury.

This methodology is synthetically valuable because organomercury reagents are often stable to air and moisture and can tolerate a wide variety of functional groups that would be incompatible with more reactive organometallic reagents like Grignard or organolithium compounds. wikipedia.orgwikipedia.org Consequently, (2-ethoxyethyl)mercury salts could serve as precursors to synthesize other (2-ethoxyethyl)metal compounds, which may be difficult to prepare by other means.

Interactive Table 2: General Examples of Transmetallation Using Organomercurials

Organomercury Reagent Metal Reagent Product Organometallic Byproduct Significance
Diphenylmercury (Ph₂Hg)Aluminum (Al)Triphenylaluminium (AlPh₃)Mercury (Hg)Synthesis of an organoaluminium reagent. wikipedia.org
DiarylmercurialsLanthanide Metal (Ln)Diaryl-lanthanide complexesMercury (Hg)Access to functionalized lanthanide complexes. wikipedia.org
R-Hg-X (General)Boron Halide (BCl₃)R-BCl₂HgXClSynthesis of organoboron compounds.
R₂Hg (General)Zinc (Zn)R₂ZnMercury (Hg)Preparation of organozinc reagents.

Investigation as Components in Catalytic Systems

While less common than transition metals like palladium or platinum, mercury compounds have been investigated and historically used in catalytic systems. wikipedia.orgontosight.ai Organomercury compounds can play a crucial role in certain palladium-catalyzed cross-coupling reactions, where they act as the organometallic partner to transmetalate the organic group to the palladium center. wikipedia.orgillinois.edu

Furthermore, mercury salts supported on carbon have been used industrially as catalysts for the hydrochlorination of acetylene (B1199291) to produce vinyl chloride monomer, the precursor to PVC. wikipedia.org Although this specific application is being phased out due to environmental concerns, it highlights the catalytic potential of mercury species. Research into the carbonylation of organomercurials, catalyzed by Group VIII metal complexes, has also demonstrated pathways to synthesize ketones and esters, indicating a role for these compounds in catalytic cycle development. wikipedia.orgacs.org The (2-ethoxyethyl)mercury(1+) cation could potentially be explored in similar catalytic contexts, where the ether functionality might influence catalyst stability or selectivity.

Interactive Table 3: Catalytic Processes Involving Mercury Compounds

Catalytic Process Role of Mercury Compound Reactants Products Reference
Palladium-Catalyzed Cross-CouplingTransmetalating Agent (R-Hg-X)R-Hg-X + R'-HalideR-R' wikipedia.org
VCM SynthesisHeterogeneous Catalyst (HgCl₂ on Carbon)Acetylene + HClVinyl Chloride wikipedia.org
CarbonylationSubstrate in a Pd-catalyzed cycleR-Hg-X + COKetones, Esters wikipedia.orgacs.org
Alkene HydrationHomogeneous Catalyst (Hg²⁺)Acetylene + H₂OAcetaldehyde wikipedia.org

Exploration in the Synthesis of Novel Materials (e.g., thin films, nanomaterials)

The use of organometallic compounds as single-source precursors for the synthesis of advanced materials is a significant area of modern research. dtic.mil These precursors are designed to decompose under specific conditions (e.g., via chemical vapor deposition (CVD) or solvothermal methods) to yield high-purity materials such as thin films or nanoparticles. dntb.gov.uagoogle.com

In this context, functionalized organomercury compounds are potential candidates for creating mercury-containing semiconductor materials like mercury sulfide (B99878) (HgS) or mercury telluride (HgTe). A compound derived from the (2-ethoxyethyl)mercury(1+) cation, for example, (2-ethoxyethyl)mercury dithiocarbamate, could be explored as a single-source precursor. The inclusion of the ethoxyethyl group could enhance the precursor's volatility and solubility in organic solvents, which are critical properties for processing techniques like MOCVD or spin coating. scispace.combeilstein-journals.org While specific research on (2-ethoxyethyl)mercury precursors for materials is not widely documented, the principles established with other organometallic systems suggest this is a viable area for investigation.

Interactive Table 4: Potential Organometallic Precursors for Materials Synthesis

Target Material Potential Precursor Class Deposition Method Precursor Functionality
Mercury Sulfide (HgS) Thin FilmR-Hg-S-R' (e.g., organomercury thiolate)MOCVD, SolvothermalProvides both Hg and S in one molecule.
Cadmium Mercury Telluride (CMT)Mixture of Cd and Hg organometallics + Te sourceMOCVDDelivers volatile metal sources to the substrate.
Mercury Selenide (HgSe) Nanoparticles(RHg)₂SeThermolysis in solutionDecomposes to form nanocrystals.
Doped ZnO Thin FilmZnO precursor + Organomercury dopantALD/MLDAllows for controlled incorporation of Hg atoms.

Contributions to Fundamental Understanding of Organomercury Chemistry in Broader Research Contexts

The study of functionalized organomercury compounds, including those with an ether-containing ligand like 2-ethoxyethyl, provides valuable insights into fundamental aspects of organometallic chemistry. Comparing the properties and reactivity of (2-ethoxyethyl)mercury(1+) salts with simple analogues like ethylmercury(1+) or methylmercury(1+) allows researchers to probe the electronic and steric effects of the substituent. ontosight.aiwikipedia.org

The presence of the ether oxygen atom in the 2-ethoxyethyl group introduces a potential intramolecular coordination site. Investigations into whether this oxygen atom interacts with the highly electrophilic mercury center can provide data on the strength of such secondary bonding interactions, which are crucial for understanding reaction mechanisms and molecular structure in organometallic compounds. Furthermore, studying the stability and decomposition pathways of such compounds contributes to a more comprehensive model of the behavior of organometallics in both chemical synthesis and biological systems. ontosight.airesearchgate.net

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